![molecular formula C7H15NO3Si B1583748 Methylsilatrane CAS No. 2288-13-3](/img/structure/B1583748.png)
Methylsilatrane
Overview
Description
Methylsilatrane is a type of silatrane, a class of compounds that have been the subject of extensive research due to their unique crystal and stereoelectronic structure . It appears as white crystals or granular solid with a slight odor .
Synthesis Analysis
Silatranes, including Methylsilatrane, are synthesized using various approaches . A model synthesis of 1-methylsilatrane has been proven successful and will be used in the final step for synthesis of 1-methyl-4-silatranone . A more likely pathway to successful synthesis should be the formation of the amide linkage in the final step .Molecular Structure Analysis
The most interesting feature of silatranes, including Methylsilatrane, is the variation of Si–N bond length on the basis of the axial substituent of Si . The reactivity and physicochemical properties of silatranes are determined by their basicity, which depends on the stereoelectronic structure .Chemical Reactions Analysis
Silatranes, including Methylsilatrane, have unique reactivity due to the electron density distribution and the spatial structure . Methylsilatrane is incompatible with strong oxidizing materials .Physical And Chemical Properties Analysis
Methylsilatrane is insoluble in water . It is probably combustible . It appears as white crystals or granular solid with a slight odor .Scientific Research Applications
Medical Applications: Wound Healing and Hair Growth
Methylsilatrane has been explored for its potential in medical applications, particularly for its pilotropic activity, which includes wound healing and stimulating hair growth . The compound’s ability to promote tissue regeneration makes it a candidate for topical treatments in dermatology .
Pharmacological Properties: Antitumor and Anticancer
In the realm of pharmacology, Methylsilatrane exhibits promising antitumor and anticancer properties. Its mechanism of action is being studied for the development of novel cancer therapies, offering a new avenue for treatment options .
Antibacterial and Anti-inflammatory Effects
The antibacterial and anti-inflammatory effects of Methylsilatrane are significant for its use in treating infections and inflammation-related conditions. Research is ongoing to harness these properties for creating more effective antibacterial agents .
Fungicidal Activity
Methylsilatrane’s fungicidal activity is another area of interest, particularly in the treatment of fungal infections. Its efficacy against various fungal strains is being evaluated, which could lead to new antifungal medications .
Agriculture: Enhancing Seed Germination
In agriculture, Methylsilatrane is being studied for its seed germination effects . It has the potential to improve crop yields by enhancing the germination rate and vigor of seeds, thus contributing to agricultural productivity .
Material Science: Sol-Gel Processes and Mesoporous Zeotypes
Methylsilatrane’s role in material science is notable, especially in sol-gel processes and the formation of mesoporous zeotypes . These applications are crucial for developing advanced materials with specific pore structures and properties .
Atomic Force Microscopy (AFM)
In the field of microscopy, Methylsilatrane is utilized in atomic force microscopy (AFM) to modify surfaces at the nanoscale. This application is vital for the detailed study of material surfaces and their interactions .
Industrial Applications: Adhesion Promoters and Polymer Formation
Lastly, Methylsilatrane finds use in industrial applications as an adhesion promoter and in polymer formation . Its unique chemical properties enhance the performance of adhesives and contribute to the development of new polymers with desirable characteristics .
Safety and Hazards
Methylsilatrane may cause irritation of the eyes and skin. When heated to decomposition, it emits irritating fumes and toxic fumes of silicon oxide and carbon dioxide, and traces of incompletely burned carbon products . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .
Mechanism of Action
Target of Action
Methylsilatrane is a type of silatrane, a class of compounds that have been studied for their unique crystal and stereoelectronic structure and high biological activity Silatranes are known to interact with various biological targets due to their unique reactivity, which is influenced by their electron density distribution and spatial structure .
Mode of Action
Silatranes, in general, are known for their unique reactivity, which is due to both the electron density distribution and the spatial structure . The reactivity and physicochemical properties of silatranes are determined by their basicity, which depends on the stereoelectronic structure .
Biochemical Pathways
Silatranes have been noted for their wide variety of applications due to their biological properties, pharmacological properties such as antitumor, anticancer, antibacterial, anti-inflammatory, fungicidal activity, stimulating effect in animal production, and seed germination effects .
Pharmacokinetics
The pharmacokinetics of a drug molecule involves the body processing four aspects of a drug: absorption, distribution, metabolism (biotransformation), and elimination, commonly referred to as adme .
Result of Action
Silatranes have been noted for their medical use to heal wounds or stimulate hair growth (pilotropic activity), and their biological properties such as antitumor, anticancer, antibacterial, anti-inflammatory, and fungicidal activity .
properties
IUPAC Name |
1-methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3Si/c1-12-9-5-2-8(3-6-10-12)4-7-11-12/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLQWMNVOBAZGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]12OCCN(CCO1)CCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3Si | |
Record name | METHYLSILATRANE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4025660 | |
Record name | Methylsilatrane | |
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Molecular Weight |
189.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methylsilatrane appears as white crystals or granular solid with a slight odor. (NTP, 1992) | |
Record name | METHYLSILATRANE | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Boiling Point |
345 °F at 31 mmHg (NTP, 1992) | |
Record name | METHYLSILATRANE | |
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Flash Point |
greater than 305.6 °F (NTP, 1992) | |
Record name | METHYLSILATRANE | |
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Solubility |
less than 1 mg/mL at 68.9 °F (NTP, 1992) | |
Record name | METHYLSILATRANE | |
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Vapor Density |
greater than 1 (NTP, 1992) (Relative to Air) | |
Record name | METHYLSILATRANE | |
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Product Name |
Methylsilatrane | |
CAS RN |
2288-13-3 | |
Record name | METHYLSILATRANE | |
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URL | https://cameochemicals.noaa.gov/chemical/20695 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |
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Record name | Methylsilatrane | |
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Record name | 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-methyl- | |
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Record name | Methylsilatrane | |
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Record name | 1-methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |
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Record name | METHYLSILATRANE | |
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Melting Point |
306 °F (NTP, 1992) | |
Record name | METHYLSILATRANE | |
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URL | https://cameochemicals.noaa.gov/chemical/20695 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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